molecular formula C23H19FN4 B5789062 N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine

Cat. No.: B5789062
M. Wt: 370.4 g/mol
InChI Key: JQGUSCDGGKQHKS-JVWAILMASA-N
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Description

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the fluorophenyl and methylphenyl groups through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the attached phenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the quinazoline core and the attached phenyl groups, which provide the necessary structural features for binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine
  • N-[[3-Fluoro-4-(trifluoromethyl)phenyl]methyl]-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine

Uniqueness

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is unique due to its specific combination of a quinazoline core with fluorophenyl and methylphenyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,1-2H3,(H,25,26,28)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGUSCDGGKQHKS-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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